molecular formula C10H13ClN2O B15068352 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

Katalognummer: B15068352
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: JWLQFBOPLOBNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a chemical compound with the molecular formula C9H11ClN2O It is known for its unique structure, which includes a chloropyridine ring, a cyclopropane ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-chloropyridin-3-yl methanol with N-methylcyclopropanamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is unique due to its combination of a chloropyridine ring, a cyclopropane ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C10H13ClN2O

Molekulargewicht

212.67 g/mol

IUPAC-Name

1-[(6-chloropyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine

InChI

InChI=1S/C10H13ClN2O/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12H,4-5,7H2,1H3

InChI-Schlüssel

JWLQFBOPLOBNEV-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CC1)COC2=CN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.